N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrothiophene ring, followed by the introduction of the pyrazole ring and the cinnamamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study various biological processes, particularly those involving sulfur-containing compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of tetrahydrothiophene, pyrazole, and cinnamamide. Examples include:
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)acetamide
Uniqueness
What sets N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)cinnamamide apart is its specific combination of functional groups, which may confer unique biological activity or chemical reactivity
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(E)-N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H21N3O3S/c26-22(12-11-17-7-3-1-4-8-17)23-21-15-20(18-9-5-2-6-10-18)24-25(21)19-13-14-29(27,28)16-19/h1-12,15,19H,13-14,16H2,(H,23,26)/b12-11+ |
InChI Key |
WXXYUDDUZSKCJA-VAWYXSNFSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.